molecular formula C17H19FN4O3 B6575421 1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide CAS No. 1105205-90-0

1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6575421
CAS No.: 1105205-90-0
M. Wt: 346.36 g/mol
InChI Key: MXHJIUWDRULEEC-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide is a small molecule with the CAS Number 1105205-90-0, a molecular formula of C17H19FN4O3, and a molecular weight of 346.36 g/mol . This compound is a derivative of the 1,2-dihydropyridine-2-one (pyridone) scaffold, a structure recognized in medicinal chemistry for its relevance in targeting kinase enzymes . Scientific literature indicates that structurally related pyridone derivatives have been investigated as potent and selective inhibitors of kinase targets, such as the Met kinase superfamily, and have shown oral efficacy in preclinical models . Furthermore, N-substituted-2-oxodihydropyridine derivatives have been reported to exhibit antagonistic activity against various biological targets, suggesting broad utility in pharmacological research . Researchers can leverage this compound as a key intermediate or building block in drug discovery efforts, particularly in the synthesis of more complex molecules for evaluating kinase inhibition and other structure-activity relationships . This product is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-2-8-19-17(25)21-20-15(23)14-7-4-9-22(16(14)24)11-12-5-3-6-13(18)10-12/h3-7,9-10H,2,8,11H2,1H3,(H,20,23)(H2,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHJIUWDRULEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide , also known by its CAS number 1105205-90-0, is a dihydropyridine derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features a dihydropyridine core with a fluorophenyl substituent and a propylcarbamoyl group. The molecular structure can be summarized as follows:

  • Molecular Formula : C15_{15}H18_{18}FN3_{3}O3_{3}
  • Molecular Weight : 303.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which are summarized in the following sections.

1. Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties. In vitro tests against common pathogens demonstrated:

  • Inhibition of Gram-negative bacteria : The compound showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at 12.5 µg/mL for E. coli and significantly lower for P. aeruginosa compared to standard antibiotics like Ciprofloxacin .

2. Antioxidant Properties

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Results indicated that it effectively scavenged DPPH radicals, suggesting potential protective effects against oxidative stress .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in relation to cognitive disorders such as Alzheimer's disease. The compound acts as a phosphodiesterase (PDE) inhibitor, enhancing cyclic nucleotide signaling pathways in the brain, which may ameliorate cognitive dysfunction .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

  • PDE Inhibition : By inhibiting PDE enzymes, the compound increases levels of cyclic AMP and GMP within cells, which is crucial for various physiological processes including memory formation and synaptic plasticity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of Pseudomonas aeruginosa. The study utilized agar well diffusion methods to assess antimicrobial activity, yielding promising results that indicate its potential as an alternative treatment for resistant bacterial strains.

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects in rodent models of Alzheimer’s disease demonstrated that administration of the compound significantly improved cognitive function compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities attributed to the modulation of cyclic nucleotide levels in the brain .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to standard drugs:

Activity TypeCompound ActivityStandard DrugMIC/Effectiveness
AntimicrobialModerate against E. coli and P. aeruginosaCiprofloxacin12.5 µg/mL
AntioxidantEffective DPPH scavengerN/A% Inhibition TBD
NeuroprotectiveEnhances cognitive functionDonepezilSignificant improvement

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related molecules from published literature:

Compound Core Structure Substituents Key Properties Reference
1-[(3-Fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide (Target) Dihydropyridine - 3-Fluorobenzyl (position 1)
- Propylcarbamoyl urea (carboxamide N)
Hypothesized enhanced metabolic stability due to fluorination; moderate logP N/A
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Dihydropyridine - 3-Bromo-2-methylphenyl (carboxamide aryl group) Planar conformation (8.38° dihedral angle); forms hydrogen-bonded dimers
N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide Dihydropyridine - 3-Chloro-2-methylphenyl (carboxamide aryl group) Isostructural with bromo analog; similar dimerization via N–H⋯O bonds
2-(4-Fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide derivatives Furo[2,3-b]pyridine - 4-Fluorophenyl (position 2)
- Trifluoroethylamino (position 6)
- Variable aryl carbamoyl groups (position 5)
Enhanced metabolic stability (trifluoroethyl); high kinase selectivity

Key Observations:

Core Structure Differences: The target compound’s dihydropyridine core contrasts with furo[2,3-b]pyridine derivatives (e.g., ), which exhibit fused aromatic systems.

Substituent Effects: Fluorine vs. Halogens: The 3-fluorophenyl group in the target compound likely improves lipophilicity and metabolic stability compared to bromo/chloro analogs (). Fluorine’s electronegativity may also influence electronic distribution in the aromatic system . Carbamoyl Urea vs.

Crystallographic and Conformational Insights :

  • Dihydropyridine derivatives (e.g., ) adopt near-planar conformations (dihedral angle <10°), enabling strong intermolecular interactions like N–H⋯O dimerization. The target compound’s 3-fluorobenzyl group may sterically hinder such interactions, altering crystallization behavior .

Notes:

  • The dihydropyridine core’s redox activity (evident in ) may render the target compound susceptible to enzymatic degradation compared to furopyridines .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 3-fluoro-benzaldehyde and functionalized pyridine precursors. Key steps include:

  • Coupling reactions : Formation of the dihydropyridine core via cyclization under reflux conditions with catalysts like Lewis acids (e.g., AlCl₃) .
  • Amide bond formation : Reaction of the carboxamide group with propylcarbamoyl amine using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Characterization : Intermediates are monitored via thin-layer chromatography (TLC), and final products are validated using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm purity (>95%) and structural integrity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving the 3D conformation of the dihydropyridine ring and substituent orientations. For non-crystalline samples, ¹H-¹³C heteronuclear correlation NMR (HSQC/HMBC) identifies key functional groups (e.g., fluorophenyl, carboxamide). IR spectroscopy confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or calcium channels using fluorogenic substrates (e.g., arachidonic acid for COX) .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for the dihydropyridine core synthesis, and what factors influence regioselectivity?

  • Methodological Answer : Yield optimization involves:

  • Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal conditions .
  • Regioselectivity control : Substituent electronic effects (e.g., electron-withdrawing fluorine) direct cyclization; DFT calculations (B3LYP/6-31G*) predict favored tautomeric forms .

Q. What computational strategies are effective in predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR), focusing on hydrogen bonding with the carboxamide and π-π stacking of the fluorophenyl group .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

Q. How can contradictory data on biological activity between fluorophenyl and chlorophenyl analogs be resolved?

  • Methodological Answer :

  • SAR studies : Compare IC₅₀ values of fluorophenyl vs. chlorophenyl derivatives in enzyme assays. Fluorine’s electronegativity enhances binding affinity but may reduce solubility .
  • Solubility profiling : Measure logP values (shake-flask method) and correlate with bioavailability .

Q. What strategies mitigate challenges in resolving tautomeric forms of the dihydropyridine ring?

  • Methodological Answer :

  • Variable-temperature NMR : Monitor keto-enol tautomerism via ¹H NMR chemical shifts (δ 10–12 ppm for enolic OH) .
  • Crystallographic analysis : Compare X-ray structures of derivatives with/without electron-withdrawing groups to stabilize specific tautomers .

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